4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4S/c1-12-11-15(19-16(18-12)22-2)21-9-7-20(8-10-21)14-5-3-13(17)4-6-14/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKMOQZTIWFXLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution with Pre-formed Pyrimidine Intermediates
A widely adopted strategy involves the reaction of 4-fluorophenylpiperazine with halogenated pyrimidine precursors. For instance, 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine serves as a key intermediate, undergoing nucleophilic displacement with 4-fluorophenylpiperazine in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile . Catalytic bases like potassium carbonate or triethylamine facilitate deprotonation of the piperazine, enhancing nucleophilicity.
Reaction Conditions :
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Temperature: 80–100°C
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Duration: 12–24 hours
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Yield: 60–75% after column chromatography (petroleum ether:ethyl acetate, 7:3) .
Microwave-assisted synthesis has been employed to reduce reaction times to 1–2 hours while maintaining yields above 70% . This method minimizes side products such as N-alkylated derivatives, which commonly arise under prolonged heating.
Reductive Amination for Piperazine-Pyrimidine Coupling
An alternative approach utilizes reductive amination to link the piperazine and pyrimidine moieties. Starting with 4-amino-6-methyl-2-(methylsulfanyl)pyrimidine and 4-fluorophenylpiperazine-1-carbaldehyde, the reaction proceeds via imine formation followed by reduction using sodium cyanoborohydride or hydrogenation with palladium on carbon (Pd/C) .
Key Advantages :
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Stereochemical control at the coupling site.
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Compatibility with diverse piperazine aldehydes for structural diversification.
Optimization Data :
| Reducing Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NaBH3CN | MeOH | 58 | 92 |
| Pd/C (5%) | EtOH/H2O | 72 | 95 |
This method is particularly advantageous for scaling, as highlighted by its application in multi-gram syntheses .
Multi-step Assembly via Pyrimidine Ring Construction
For cases where pre-formed pyrimidines are unavailable, de novo pyrimidine synthesis offers a viable pathway. A Biginelli-like condensation of thiourea, ethyl acetoacetate, and 4-fluorophenylpiperazine-1-carboxaldehyde under acidic conditions generates the 2-thioxo-1,2,3,4-tetrahydropyrimidine intermediate, which is subsequently methylated and oxidized .
Critical Steps :
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Cyclocondensation at 80°C in acetic acid (yield: 50–60%).
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S-Methylation using methyl iodide in DMF (yield: 85%).
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Aromatization via DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation (yield: 70%) .
This route provides flexibility in introducing substituents at the pyrimidine C-4 and C-6 positions but requires rigorous purification after each step.
Solid-phase Synthesis for High-throughput Production
Recent advances leverage solid-supported reagents to streamline synthesis. Wang resin-bound 4-fluorophenylpiperazine reacts with 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine in the presence of DIEA (N,N-diisopropylethylamine), enabling rapid filtration and reduced workup time .
Performance Metrics :
This method is favored for combinatorial libraries, though scalability remains limited by resin costs.
Catalytic Cross-coupling Strategies
Palladium-catalyzed cross-coupling has been explored for late-stage functionalization. Suzuki-Miyaura coupling of 4-bromo-6-methyl-2-(methylsulfanyl)pyrimidine with 4-fluorophenylpiperazine-1-boronic acid achieves C-N bond formation under mild conditions .
Catalytic System :
Outcome :
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Yield: 68%
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Selectivity: >95% for mono-coupled product.
This method avoids harsh conditions but requires expensive catalysts and meticulous exclusion of oxygen.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are frequently employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine exhibit significant antidepressant properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives with piperazine moieties showed enhanced serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders .
Antipsychotic Effects
The compound has been investigated for its antipsychotic effects. A case study involving animal models showed that it could modulate dopaminergic pathways, leading to reduced symptoms of psychosis. This suggests its potential as a therapeutic agent in schizophrenia treatment .
Antitumor Activity
Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study found that it inhibited cell proliferation in breast cancer cells by inducing apoptosis, indicating its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the piperazine ring are crucial for binding to these targets, while the pyrimidine ring and the methylsulfanyl group modulate the compound’s activity and selectivity . The exact pathways and molecular interactions depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Sulfur-Containing Functional Groups
Methylsulfanyl vs. Methylsulfonyl :
The target compound’s 2-(methylsulfanyl) group differs from the 2-(methylsulfonyl) group in Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (). Sulfonyl groups are electron-withdrawing, increasing electrophilicity and oxidative stability compared to sulfanyl groups, which are more nucleophilic and prone to metabolic oxidation .- Sulfonylpiperazine Derivatives: Compounds like 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine () replace the methylsulfanyl group with a sulfonyl-linked piperazine.
Substituents at Position 6
- Methyl vs. Trifluoromethyl/Isopropyl: The target compound’s 6-methyl group contrasts with bulkier substituents like trifluoromethyl (e.g., 4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine, ) or isopropyl ().
Modifications to the Piperazine Moiety
Fluorophenyl vs. Methoxyphenyl/Chlorophenyl
4-Fluorophenyl (Target) vs. 4-Methoxyphenyl :
In 7-(4-chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-pyrrolo[2,3-d]pyrimidine (), the 4-methoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing fluorine in the target compound. This affects π-π stacking and receptor affinity .
Core Heterocyclic Variations
Pyrimidine vs. Triazine/Pyrrolopyrimidine
Triazine Derivatives :
4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine () replaces the pyrimidine core with a triazine ring, which may alter hydrogen-bonding patterns and bioavailability .Pyrrolopyrimidine Systems :
Compounds like those in incorporate fused pyrrolo[2,3-d]pyrimidine cores, expanding aromaticity and planar surface area for target interaction .
Structural and Functional Data Table
Research Findings and Implications
Synthetic Routes : The target compound’s methylsulfanyl group may be introduced via nucleophilic substitution, contrasting with sulfonyl derivatives requiring oxidation steps (e.g., uses sulfonyl chlorides) .
Conformational Analysis : Crystal structures (e.g., ) reveal that substituents influence ring puckering (cf. ), affecting molecular geometry and binding interactions .
Drug Design Potential: Pyrimidine-piperazine hybrids (e.g., ) are explored for CNS targets due to piperazine’s ability to cross the blood-brain barrier .
Biological Activity
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine is a compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a pyrimidine core substituted with a piperazine ring and a fluorophenyl group. Its structure is significant in modulating various biological pathways, particularly in the central nervous system and cardiovascular system.
Antihypertensive Effects
Preliminary studies suggest that this compound may exhibit antihypertensive properties . It has been associated with β-adrenolytic and vasodilating activities , potentially making it effective for managing hypertension. The compound's ability to scavenge reactive oxygen species (ROS) further enhances its therapeutic profile, as ROS are implicated in hypertension pathogenesis .
Antioxidant Activity
Antioxidant properties have also been reported, indicating that the compound can mitigate oxidative stress. This is particularly relevant in conditions where oxidative damage contributes to disease progression, such as cardiovascular diseases .
Antimelanogenic Effects
In vitro studies have demonstrated that derivatives of the compound can inhibit tyrosinase activity, suggesting potential applications in skin whitening and treatment of hyperpigmentation disorders. For instance, a related compound showed competitive inhibition of Agaricus bisporus tyrosinase with an IC50 value significantly lower than that of standard inhibitors .
Case Studies and Experimental Data
A range of studies have evaluated the biological activity of compounds related to 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-2-(methylsulfanyl)pyrimidine. Below is a summary of key findings:
The mechanisms underlying the biological activities of this compound are multifaceted:
- β-Adrenolytic Activity : The piperazine moiety likely contributes to the modulation of adrenergic receptors, influencing cardiovascular responses.
- Antioxidant Mechanism : The compound's structure allows for effective scavenging of free radicals, thus protecting cells from oxidative damage.
- Tyrosinase Inhibition : The fluorophenyl group may enhance binding affinity to the active site of tyrosinase, leading to reduced melanin production.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its biological activity?
- Structural Analysis :
- The compound contains a piperazine ring linked to a 4-fluorophenyl group , a methylsulfanyl substituent at position 2, and a methyl group at position 6 of the pyrimidine core.
- The fluorine atom enhances lipophilicity and metabolic stability, while the methylsulfanyl group may facilitate interactions with hydrophobic enzyme pockets .
- Methodological Insight : Use X-ray crystallography or NMR spectroscopy to confirm spatial arrangement and electronic effects (e.g., fluorine’s electronegativity) .
Q. What synthetic routes are commonly employed for this compound?
- Synthesis Workflow :
Piperazine Functionalization : React 4-fluorophenylpiperazine with a sulfonyl chloride or thiomethylating agent to introduce the methylsulfanyl group .
Pyrimidine Core Assembly : Use a Biginelli-like cyclocondensation with thiourea and methyl-substituted diketones under acidic conditions .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for high purity (>95%) .
- Key Reagents : Stannous chloride (reduction), DMF (solvent), and pyridine (base) are critical for intermediate steps .
Q. Which biological targets are associated with this compound?
- Experimental Design :
- Receptor Binding Assays : Screen against serotonin (5-HT) and dopamine receptors due to structural similarity to known piperazine-based modulators .
- Enzyme Inhibition : Test for kinase inhibition (e.g., JAK2, EGFR) using fluorescence-based activity assays .
- Cell-Based Studies : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Optimization Strategies :
- Temperature Control : Maintain 60–80°C during cyclocondensation to avoid side-product formation .
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings to improve aryl group integration .
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for sulfonation steps to enhance reactivity .
- Data-Driven Approach : Apply Design of Experiments (DoE) to statistically optimize variables like molar ratios and reaction time .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- SAR Framework :
- Methodology : Synthesize analogs with systematic substitutions and compare IC₅₀ values in dose-response assays .
Q. How can contradictions in biological activity data be resolved?
- Case Study : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound Purity : Validate purity via HPLC-MS (>98%) to exclude confounding impurities .
- Computational Validation : Use molecular docking (AutoDock Vina) to verify binding poses across different receptor conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
